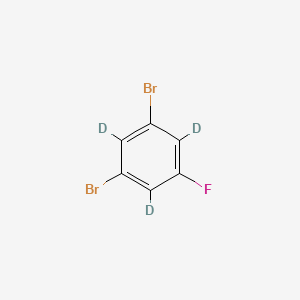
1,3-Dibromo-5-fluorobenzene-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-5-fluorobenzene-d3: is a deuterated derivative of 1,3-Dibromo-5-fluorobenzene. It is an aryl fluorinated building block used in various chemical syntheses. The compound has a molecular formula of C6D3Br2F and a molecular weight of 256.91 g/mol . Deuterium labeling is often employed in research to study reaction mechanisms and metabolic pathways due to its unique properties compared to hydrogen.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-fluorobenzene-d3 can be synthesized by deuteration of 1,3-Dibromo-5-fluorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents or solvents under specific reaction conditions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and controlled environments to ensure the efficient exchange of hydrogen with deuterium .
化学反应分析
Types of Reactions: 1,3-Dibromo-5-fluorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in coupling reactions such as the Stille reaction, where it reacts with organotin compounds to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Stille Reaction: Organotin reagents and palladium catalysts are commonly used under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
1,3-Dibromo-5-fluorobenzene-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace the pathways and mechanisms of biochemical reactions.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents, leveraging its stability and unique isotopic properties.
Industry: The compound is used in the production of advanced materials and specialty chemicals, where precise control over molecular structure is required
作用机制
The mechanism of action of 1,3-Dibromo-5-fluorobenzene-d3 involves its interaction with various molecular targets through its bromine and fluorine atoms. The deuterium atoms provide stability and can alter the compound’s metabolic profile, making it useful for studying reaction mechanisms and pathways. The specific molecular targets and pathways depend on the context of its application, such as in biochemical assays or synthetic reactions .
相似化合物的比较
1,3-Dibromo-5-fluorobenzene: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
1-Bromo-3,5-difluorobenzene: A related compound with two fluorine atoms instead of one, used in different synthetic contexts.
3,5-Dibromoanisole: Another brominated aromatic compound used in organic synthesis
Uniqueness: 1,3-Dibromo-5-fluorobenzene-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Deuterium’s heavier mass compared to hydrogen can influence reaction kinetics and metabolic stability, making it a valuable tool in studying complex chemical and biological systems .
属性
IUPAC Name |
1,3-dibromo-2,4,6-trideuterio-5-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYHZXKFSLNLN-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)[2H])Br)[2H])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
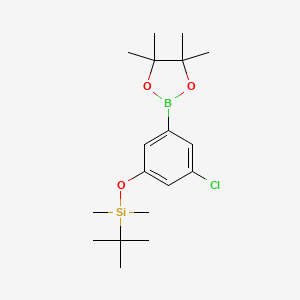

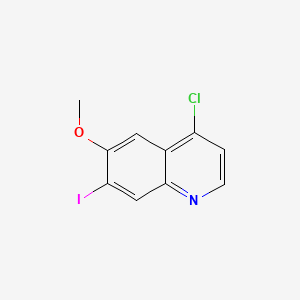
![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)
![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)
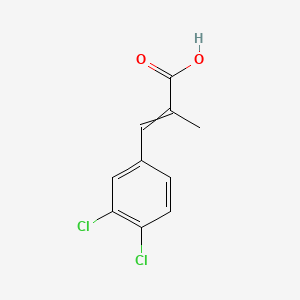
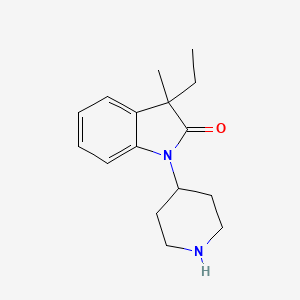
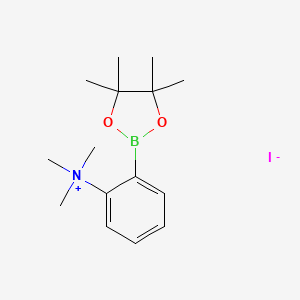
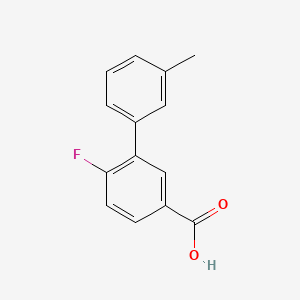
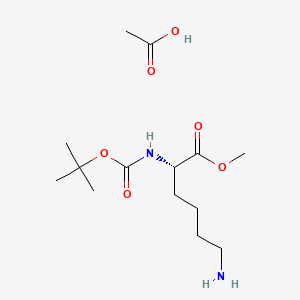
![N-(9R)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B597141.png)

![Benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B597146.png)
